4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one
描述
This compound features a piperazine core linked to two key moieties:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group: A heteroaromatic ring with electron-withdrawing substituents (Cl, CF₃), enhancing metabolic stability and influencing binding interactions via halogen bonds or π-stacking .
- 4-Fluorophenyl ketone: Connected via a four-carbon alkyl chain, the fluorophenyl group contributes to lipophilicity and may modulate receptor affinity through hydrophobic interactions or steric effects .
属性
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF4N3O/c21-17-12-15(20(23,24)25)13-26-19(17)28-10-8-27(9-11-28)7-1-2-18(29)14-3-5-16(22)6-4-14/h3-6,12-13H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFIIZNASIFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring is chlorinated and trifluoromethylated to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Piperazine Coupling: The chlorinated pyridine is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.
Butanone Addition: The final step involves the addition of 1-(4-fluorophenyl)butan-1-one to the piperazine-pyridine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanone moiety.
Reduction: Reduction reactions can occur at the pyridine ring or the ketone group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation of the butanone moiety can lead to carboxylic acids.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound serves as a building block for synthesizing various derivatives with potential pharmacological activities.
Biology
Biological Assays: It is used in biological assays to study its effects on different biological targets.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Chemical Industry: It is used as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Table 1: Structural and Functional Comparison
Key Findings:
Fluorophenyl vs. chlorophenyl groups influence lipophilicity (logP) and binding pocket interactions .
Piperazine Modifications :
- Trifluoromethylphenyl (Compound 5) enhances electron-withdrawing effects compared to unsubstituted phenyl (), improving metabolic stability .
- 2-Chlorophenyl () lacks the CF₃ group, reducing steric and electronic effects critical for receptor engagement .
Chain and Core Variations: Hydroxyl groups () improve aqueous solubility but may limit CNS penetration due to increased polarity .
生物活性
The compound 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H14ClF3N4
- Molecular Weight : 366.77 g/mol
- CAS Number : Not specified in the search results
The compound features a piperazine ring and a trifluoromethyl-substituted pyridine, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClF3N4 |
| Molecular Weight | 366.77 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Potential Targets
- Metabotropic Glutamate Receptors (mGluRs) : These receptors are implicated in numerous neurological disorders. Compounds that modulate mGluR activity can have significant therapeutic effects on conditions such as anxiety and depression .
- Phospholipase A2 Inhibition : Some studies suggest that similar compounds may inhibit phospholipase A2, which is involved in inflammatory processes .
Therapeutic Applications
The biological activity of this compound may extend to several therapeutic areas:
- Neurological Disorders : Due to its potential interaction with mGluRs, it may be useful in treating anxiety and mood disorders.
- Antibacterial Activity : Related compounds have shown efficacy against bacterial strains, indicating a possible role in antimicrobial therapy .
- Anti-inflammatory Effects : Inhibition of phospholipase A2 could position this compound as a candidate for anti-inflammatory treatments.
Study 1: Antimicrobial Activity
A study focused on the antibacterial properties of related piperazine derivatives found that they exhibited submicromolar inhibition against bacterial Sfp-PPTase without cytotoxic effects on human cells. This suggests that the compound may possess similar antibacterial properties .
Study 2: Neurological Implications
Research on mGluR modulation indicated that compounds interacting with these receptors could potentially alleviate symptoms of anxiety and depression. The specific structure of this compound may enhance its efficacy as an allosteric modulator .
常见问题
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions with key intermediates such as 3-chloro-5-(trifluoromethyl)pyridine and piperazine derivatives. A critical step is the coupling of the pyridine moiety to the piperazine ring under alkaline conditions (e.g., NaOH in dichloromethane), followed by purification via column chromatography . To maximize yields:
- Optimize reaction temperature (e.g., 0–25°C for sensitive intermediates).
- Use catalytic agents (e.g., Pd catalysts for cross-coupling reactions).
- Monitor reaction progress with TLC or HPLC to terminate at peak conversion.
- Purify intermediates rigorously to avoid side-product carryover.
Basic: What spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 486.1).
- Crystallography :
- Single-crystal X-ray diffraction (e.g., Agilent Eos Gemini diffractometer) resolves bond angles and stereochemistry. Refinement using CrysAlis PRO ensures accuracy (R-factor < 0.05) .
Advanced: How can researchers resolve discrepancies in bioactivity data across in vitro assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference):
- Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤ 0.1%).
- Dose-Response Curves : Perform triplicate experiments with IC calculations to reduce outlier effects.
- Positive/Negative Controls : Include reference compounds (e.g., known receptor antagonists) to validate assay sensitivity .
Advanced: What strategies assess the environmental fate and ecotoxicological impact?
Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines:
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic Studies : Evaluate biodegradation via OECD 301 tests (e.g., activated sludge).
- Ecotoxicology : Use Daphnia magna (48h LC) and algal growth inhibition assays (OECD 201) to quantify aquatic toxicity .
Advanced: How to design pharmacokinetic experiments for metabolic stability and CYP450 interactions?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition.
- Metabolite Identification : Employ high-resolution MS (Orbitrap) to detect oxidation/reduction products (e.g., hydroxylated or dehalogenated derivatives) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis.
- Waste Disposal : Segregate halogenated waste for incineration. Neutralize acidic/byproduct streams before disposal .
Advanced: Which computational models predict receptor binding affinity, and how are they validated?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., dopamine D2 receptor).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Validation : Compare with experimental data (SPR for , ITC for ΔH) to refine force field parameters .
Advanced: How to achieve enantiomeric purity in the piperazine moiety?
Methodological Answer:
- Chiral Resolution : Use HPLC with Chiralpak IA/IB columns (hexane:isopropanol = 90:10).
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine ring formation.
- Crystallization : Recrystallize in ethanol/water to isolate dominant enantiomers (e.g., >99% ee confirmed by polarimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
